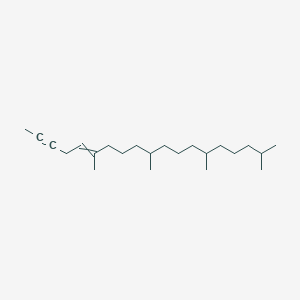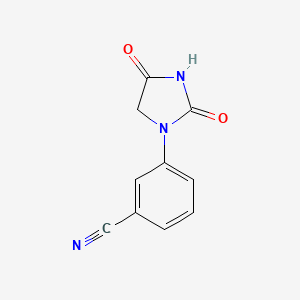
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol
概要
説明
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom at the second position and a chlorophenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2-Bromo-pyridin-3-yl)-(2-chlorophenyl)-ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield (2-Methoxy-pyridin-3-yl)-(2-chlorophenyl)-methanol.
科学的研究の応用
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- (2-Bromo-pyridin-3-yl)-(2-fluorophenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-methylphenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-nitrophenyl)-methanol
Uniqueness
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .
特性
CAS番号 |
622372-79-6 |
|---|---|
分子式 |
C12H9BrClNO |
分子量 |
298.56 g/mol |
IUPAC名 |
(2-bromopyridin-3-yl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C12H9BrClNO/c13-12-9(5-3-7-15-12)11(16)8-4-1-2-6-10(8)14/h1-7,11,16H |
InChIキー |
MKFRQTIIQNCJLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=C(N=CC=C2)Br)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)
![Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid amide](/img/structure/B8524820.png)



![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)

![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)



